6-Hydrazinylquinoline 6-Hydrazinylquinoline
Brand Name: Vulcanchem
CAS No.: 16023-69-1
VCID: VC21049702
InChI: InChI=1S/C9H9N3/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12H,10H2
SMILES: C1=CC2=C(C=CC(=C2)NN)N=C1
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

6-Hydrazinylquinoline

CAS No.: 16023-69-1

Cat. No.: VC21049702

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

6-Hydrazinylquinoline - 16023-69-1

Specification

CAS No. 16023-69-1
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name quinolin-6-ylhydrazine
Standard InChI InChI=1S/C9H9N3/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12H,10H2
Standard InChI Key CLEZMGKIRJUQCT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)NN)N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2)NN)N=C1

Introduction

Chemical Structure and Properties

6-Hydrazinylquinoline is a heterocyclic aromatic compound belonging to the quinoline family with a hydrazine group (-NHNH₂) attached at the 6-position of the quinoline ring. Its chemical formula is C₉H₉N₃, and it is often encountered in its hydrochloride salt form (C₉H₁₀ClN₃).

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that make it valuable for various applications. The key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 6-Hydrazinylquinoline and Its Hydrochloride Salt

Property6-Hydrazinylquinoline6-Hydrazinylquinoline Hydrochloride
Chemical FormulaC₉H₉N₃C₉H₁₀ClN₃
Molecular Weight159.19 g/mol195.65 g/mol
CAS Number16023-69-1 (base form)120209-22-5 (HCl salt)
AppearanceCrystalline solidCrystalline solid
SolubilitySoluble in organic solventsSoluble in polar solvents and water
Functional GroupsQuinoline ring, hydrazine groupQuinoline ring, hydrazine group
ReactivityNucleophilic at the hydrazine groupNucleophilic at the hydrazine group

The compound exists as a crystalline solid and is soluble in various organic solvents, with the hydrochloride salt showing improved solubility in polar solvents and water . The presence of the hydrazine functional group confers nucleophilic properties to the molecule, making it reactive in various chemical transformations.

Synthesis Methods

Several synthetic routes have been developed to prepare 6-Hydrazinylquinoline and its derivatives. These methods typically involve functionalization of the quinoline scaffold at the 6-position.

Classical Synthesis Approach

The most common approach involves the reaction of 6-haloquinoline derivatives with hydrazine hydrate. This nucleophilic aromatic substitution reaction proceeds through the displacement of the halogen atom by the hydrazine nucleophile.

Alternative Synthetic Routes

Alternative synthesis methods include:

  • Reduction of 6-nitroquinoline to 6-aminoquinoline, followed by diazotization and reduction to form the hydrazine derivative

  • Direct functionalization of quinoline through directed metalation followed by reaction with a suitable electrophile

  • Cyclization approaches starting from appropriately substituted aniline derivatives

The synthesis of 6-Hydrazinylquinoline hydrochloride typically involves treating the free base with hydrochloric acid to form the salt, which often exhibits improved stability and solubility characteristics.

Chemical Reactions

6-Hydrazinylquinoline participates in various chemical transformations, primarily through the reactivity of its hydrazine functional group.

Oxidation Reactions

The hydrazine group in 6-Hydrazinylquinoline can undergo oxidation reactions, leading to various products depending on the oxidizing agent and reaction conditions.

Condensation Reactions

The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones. This reactivity is particularly important for the synthesis of various quinoline hydrazone derivatives with biological activity .

Formation of Hydrazone Derivatives

One of the most significant reactions of 6-Hydrazinylquinoline is its condensation with aldehydes and ketones to form hydrazone derivatives. These reactions typically proceed under mild conditions and can be represented by the general scheme:

6-Hydrazinylquinoline + R₁COR₂ → 6-(R₁R₂C=N-NH)-quinoline + H₂O

This reaction has been extensively exploited for the synthesis of libraries of bioactive compounds, particularly those with antimicrobial and anticancer properties .

Biological Activities

6-Hydrazinylquinoline and its derivatives exhibit diverse biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Quinoline hydrazide/hydrazone derivatives, including those derived from 6-Hydrazinylquinoline, have shown significant antibacterial activity against various bacterial strains. These compounds can target multiple bacterial proteins and enzymes, contributing to their effectiveness against resistant strains .

Mechanism of Antibacterial Action

The antibacterial activity of 6-Hydrazinylquinoline derivatives is attributed to their interactions with various bacterial targets, including:

  • DNA gyrase

  • Glucosamine-6-phosphate synthase

  • Enoyl ACP reductase

  • 3-Ketoacyl ACP reductase

These interactions disrupt essential bacterial cellular processes, leading to growth inhibition or bacterial cell death.

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinoline derivatives, including those synthesized from 6-Hydrazinylquinoline. These compounds exhibit anti-proliferative effects against various cancer cell lines, with GI50 values ranging from 0.33 μM to 4.87 μM for certain derivatives.

Table 2: Anticancer Activity of Selected 6-Hydrazinylquinoline Derivatives

CompoundCancer Cell LineIC₅₀ Value (μM)Reference
6-Hydrazinylquinoline hydrazone derivative AMCF-7 (Breast cancer)0.33-0.89
6-Hydrazinylquinoline hydrazone derivative BHeLa (Cervical cancer)0.75-1.2
6-Hydrazinylquinoline hydrazone derivative CA549 (Lung cancer)1.5-4.87

The anticancer activity is believed to result from multiple mechanisms, including DNA intercalation, inhibition of topoisomerases, and disruption of cell signaling pathways.

Antimalarial Activity

Quinoline derivatives, including those based on 6-Hydrazinylquinoline, have shown antimalarial activity against Plasmodium species. The antimalarial activity is attributed to their ability to interfere with heme detoxification in the parasite, a mechanism similar to that of chloroquine but potentially effective against resistant strains.

Other Biological Activities

Additional biological activities reported for 6-Hydrazinylquinoline derivatives include:

  • Anti-inflammatory properties

  • Antioxidant activity

  • Antiviral effects

  • Anticonvulsant properties

Applications in Medicinal Chemistry

The diverse biological activities of 6-Hydrazinylquinoline and its derivatives have led to various applications in medicinal chemistry.

Drug Development

6-Hydrazinylquinoline serves as a valuable scaffold for the development of new therapeutic agents, particularly those targeting infectious diseases and cancer. Its derivatives are being explored as:

  • Novel antibiotics effective against resistant bacterial strains

  • Anticancer agents with multiple mechanisms of action

  • Antimalarial drugs active against resistant Plasmodium strains

  • Anti-inflammatory and antioxidant agents

Structure-Activity Relationship Studies

The synthetic flexibility of the 6-Hydrazinylquinoline scaffold allows for systematic structural modifications, enabling detailed structure-activity relationship (SAR) studies. These studies have revealed important insights into the structural features required for specific biological activities .

Probe Development

6-Hydrazinylquinoline derivatives have been utilized as chemical probes for studying biological systems and investigating the mechanisms of enzyme inhibition. Their ability to interact with specific biological targets makes them valuable tools for chemical biology research.

Applications in Bioanalytical Techniques

Beyond its medicinal applications, 6-Hydrazinylquinoline finds use in various bioanalytical techniques.

Fluorescent Probes

Due to the inherent fluorescence of the quinoline scaffold, 6-Hydrazinylquinoline derivatives have been employed as fluorescent probes for biological imaging and sensing applications. The hydrazine group allows for conjugation with various biomolecules, enabling targeted imaging and detection.

Enzyme Assays

The compound serves as a valuable probe in biochemical assays to study enzyme inhibition mechanisms and kinetics. Its reactivity and spectroscopic properties make it suitable for various detection methods.

Recent Research Developments

Recent research has focused on expanding the applications of 6-Hydrazinylquinoline and improving its properties for various purposes.

Metal Complexes

The coordination chemistry of 6-Hydrazinylquinoline has been explored, leading to the development of metal complexes with enhanced biological activities. These metal complexes often exhibit improved antibacterial and anticancer properties compared to the free ligand .

Table 3: Biological Activities of Selected Metal Complexes with 6-Hydrazinylquinoline Derivatives

MetalComplexBiological ActivityEnhancement Over Free Ligand
Cu(II)Cu-6-Hydrazinylquinoline complexAntibacterial2-4 fold increase
Zn(II)Zn-6-Hydrazinylquinoline complexAnticancer1.5-3 fold increase
Fe(III)Fe-6-Hydrazinylquinoline complexAntioxidant3-5 fold increase

Hybrid Molecules

Molecular hybridization approaches have been employed to combine 6-Hydrazinylquinoline with other bioactive moieties, resulting in hybrid molecules with improved pharmacological profiles and multi-target activities .

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